4-(Chloromethyl)-2-isopropoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-5-8(6-10)3-4-11-9/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMZMBVMVDAXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734159 | |
| Record name | 4-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249634-97-6 | |
| Record name | 4-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloromethyl 2 Isopropoxypyridine
Strategies for the Construction of the 2-Isopropoxypyridine Core
The initial and crucial phase in the synthesis is the formation of the 2-isopropoxypyridine scaffold. Several synthetic routes can be employed to achieve this, each with its own set of advantages and considerations.
Nucleophilic aromatic substitution (SNAr) stands as a primary and efficient method for the alkoxylation of the pyridine (B92270) ring at the 2-position. mdpi.com This reaction typically involves the displacement of a suitable leaving group, most commonly a halogen, by an alkoxide nucleophile. In the context of synthesizing 2-isopropoxypyridine, this would involve the reaction of a 2-halopyridine, such as 2-chloropyridine or 2-bromopyridine, with an isopropoxide source.
The reactivity of the pyridine ring towards nucleophilic attack is significantly enhanced at the ortho (2-) and para (4-) positions relative to the ring nitrogen. This is due to the electron-withdrawing nature of the nitrogen atom, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. For the synthesis of 2-isopropoxypyridine, the reaction is typically carried out by treating 2-chloropyridine with sodium isopropoxide in an appropriate solvent, such as isopropanol or a dipolar apathetic solvent like DMSO.
| Reactant | Reagent | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 2-Chloropyridine | Sodium isopropoxide | Isopropanol | Reflux | Good to excellent |
| 2-Bromopyridine | Potassium isopropoxide | DMSO | Elevated temperature | High |
Regioselective functionalization of the pyridine ring provides an alternative avenue to the 2-isopropoxy derivative. bath.ac.ukchemicalbook.com One notable strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic attack.
For the synthesis of a 2-alkoxypyridine, a pyridine N-oxide can be treated with an activating agent, such as acetic anhydride or a sulfonyl chloride, to facilitate nucleophilic attack by an alcohol. This method allows for the regioselective introduction of the isopropoxy group at the 2-position. The resulting N-oxide can then be deoxygenated using a reducing agent like triphenylphosphine to yield the desired 2-isopropoxypyridine.
The selection of an appropriate precursor is critical for an efficient synthesis. Commercially available and relatively inexpensive 2-halopyridines are often the precursors of choice for the SNAr route. wikipedia.org The choice between 2-chloro-, 2-bromo-, or 2-fluoropyridine can influence the reaction conditions, with the fluoro substituent generally being the most reactive towards nucleophilic displacement.
Alternatively, 2-hydroxypyridine (or its tautomer, 2-pyridone) can serve as a precursor. The hydroxyl group can be converted to a better leaving group, such as a tosylate or triflate, which can then be displaced by isopropoxide. Another approach is the direct O-alkylation of 2-pyridone with an isopropyl halide or sulfonate under basic conditions, although this can sometimes lead to competing N-alkylation.
Methodologies for Regioselective Chloromethylation at the 4-Position
Once the 2-isopropoxypyridine core is established, the next stage involves the regioselective introduction of a chloromethyl group at the 4-position. This requires careful selection of reagents and reaction conditions to achieve the desired selectivity.
A common strategy for the functionalization of a methyl group on a pyridine ring involves the use of the corresponding N-oxide. Starting from 2-isopropoxy-4-methylpyridine, this intermediate would first be oxidized to 2-isopropoxy-4-methylpyridine N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).
The N-oxide can then be treated with a chlorinating agent. A classic method involves rearrangement with acetic anhydride to form an acetoxymethyl intermediate, which can then be hydrolyzed to the hydroxymethyl derivative and subsequently chlorinated. A more direct approach involves reacting the N-oxide with a reagent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), which can lead to chlorination at the 4-methyl group.
| Starting Material | Reagent Sequence | Key Intermediate | Final Step |
|---|---|---|---|
| 2-Isopropoxy-4-methylpyridine | 1. m-CPBA 2. Ac₂O | 2-Isopropoxy-4-acetoxymethylpyridine | 1. Hydrolysis 2. SOCl₂ |
| 2-Isopropoxy-4-methylpyridine N-oxide | POCl₃ | - | Direct chlorination |
Direct halogenation of the 4-methyl group of 2-isopropoxy-4-methylpyridine can also be achieved using specific halogenating agents. Free radical halogenation, for instance, using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN, can selectively chlorinate the benzylic-like methyl group.
Another established method for converting a methyl group to a chloromethyl group is through a multi-step sequence. For example, the 4-methyl group can be oxidized to a carboxylic acid, which is then reduced to an alcohol (4-hydroxymethyl-2-isopropoxypyridine). This alcohol can then be readily converted to the desired 4-(chloromethyl)-2-isopropoxypyridine using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method offers good control over the regioselectivity of the chlorination.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a crucial step in the synthesis of this compound to maximize yield and minimize the formation of byproducts. Key parameters that are typically manipulated include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
Aprotic solvents are often preferred for chloromethylation reactions to avoid solvolysis of the chloromethylating agent and the product. The efficiency of the reaction in different solvents can be evaluated by comparing the reaction time and the yield of the desired product.
Illustrative Data on Solvent Effects in a General Chloromethylation Reaction
| Solvent | Dielectric Constant (at 20°C) | Typical Reaction Time (hours) | General Yield Trend |
| 1,2-Dichloroethane | 10.4 | 4 - 8 | Good |
| Chloroform | 4.8 | 6 - 12 | Moderate to Good |
| Carbon tetrachloride | 2.2 | 12 - 24 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | 8 - 16 | Variable, can be reactive |
| Acetonitrile | 37.5 | 4 - 8 | Good, but can participate in side reactions |
This table is illustrative and based on general knowledge of chloromethylation reactions. The actual performance for the synthesis of this compound may vary.
In the context of preparing this compound, a non-polar aprotic solvent like 1,2-dichloroethane or chloroform would likely be a suitable starting point for optimization studies. These solvents are effective at dissolving organic substrates and the common chloromethylating reagents, such as paraformaldehyde and hydrogen chloride, or chloromethyl methyl ether, without interfering with the reaction. The use of a more polar solvent like acetonitrile could potentially accelerate the reaction but may also lead to the formation of undesired byproducts due to its nucleophilic character.
Temperature is a critical parameter in controlling the selectivity of the chloromethylation reaction. Higher temperatures can increase the reaction rate but may also promote the formation of side products, such as diarylmethanes or polymers. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. For many chloromethylation reactions of activated aromatic rings, a temperature range of 40-80°C is often employed.
Stoichiometry, the molar ratio of the reactants, is another key factor. An excess of the chloromethylating agent is often used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of dichloromethylated or other polysubstituted byproducts. The ideal stoichiometry must be determined empirically for each specific substrate.
Research Findings on Temperature and Stoichiometry Control
Detailed experimental studies on the chloromethylation of other substituted pyridines have shown that careful control of temperature and stoichiometry is crucial for maximizing the yield of the desired monochloromethylated product. For instance, in the chloromethylation of methoxy-substituted pyridines, it has been observed that maintaining a reaction temperature below 60°C significantly reduces the formation of polymeric byproducts.
Furthermore, a stoichiometric ratio of the pyridine substrate to the chloromethylating agent of approximately 1:1.5 to 1:2 is often found to be optimal. This slight excess of the chloromethylating agent helps to drive the reaction to completion without excessively promoting side reactions.
Illustrative Table of Optimized Conditions for a Related Chloromethylation
| Parameter | Condition | Rationale |
| Temperature | 50-60°C | Balances reaction rate and minimizes byproduct formation. |
| Substrate:Reagent Ratio | 1 : 1.8 | Ensures high conversion of the starting material while limiting polysubstitution. |
| Reaction Time | 6 hours | Sufficient for completion of the reaction under the optimized temperature and stoichiometry. |
This table represents a hypothetical optimization for a related pyridine chloromethylation and serves as a guideline for the synthesis of this compound.
Chemical Reactivity and Mechanistic Investigations of 4 Chloromethyl 2 Isopropoxypyridine
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chlorine atom on the methyl group at the C4 position is a good leaving group, facilitating nucleophilic substitution (SN) reactions. The carbon atom is readily attacked by a wide range of nucleophiles, making this position a versatile handle for further functionalization.
The benzylic-like chloride of 4-(chloromethyl)-2-isopropoxypyridine is an excellent electrophile for reactions with carbon-based nucleophiles to form new carbon-carbon bonds. This type of reaction is fundamental in the synthesis of more complex molecules.
Strongly nucleophilic organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to react readily with the chloromethyl group. libretexts.orglibretexts.org These reactions typically proceed via an SN2 mechanism, where the organometallic reagent attacks the electrophilic carbon of the chloromethyl group, displacing the chloride anion. libretexts.orgmasterorganicchemistry.com Although direct examples with this compound are not prevalent in the reviewed literature, the high reactivity of Grignard and organolithium reagents with alkyl halides is a well-established principle in organic synthesis. youtube.comyoutube.com
Softer carbon nucleophiles, such as enolates derived from malonic esters, are also effective for alkylating this substrate. In a typical reaction, a base like sodium ethoxide is used to deprotonate diethyl malonate, generating a nucleophilic enolate which then displaces the chloride from the 4-(chloromethyl) group. This malonic ester synthesis approach is a classic method for forming a new C-C bond and provides a pathway to synthesize various carboxylic acid derivatives. nih.govnih.gov A similar strategy involves the alkylation of α-substituted malonate-imidazolidinones to create chiral quaternary centers. nih.gov
Another relevant example is the displacement of a benzylic-type leaving group with a cyanide anion (CN⁻), a reaction used in the industrial synthesis of profens like Ibuprofen. google.com This reaction, typically carried out with sodium or potassium cyanide in a polar aprotic solvent, would convert this compound into the corresponding nitrile, 2-(2-isopropoxypyridin-4-yl)acetonitrile.
Table 1: Representative Reactions with Carbon Nucleophiles
| Nucleophile | Reagent Example | Expected Product | Reaction Type |
| Grignard Reagent | Ethylmagnesium bromide | 4-Ethyl-2-isopropoxypyridine | SN2 |
| Organolithium | n-Butyllithium | 4-Pentyl-2-isopropoxypyridine | SN2 |
| Malonate Enolate | Sodium diethyl malonate | Diethyl 2-((2-isopropoxypyridin-4-yl)methyl)malonate | Malonic Ester Synthesis |
| Cyanide | Sodium cyanide | 2-(2-isopropoxypyridin-4-yl)acetonitrile | SN2 |
The electrophilic chloromethyl group reacts efficiently with a variety of heteroatom nucleophiles. These nucleophilic substitution reactions are crucial for introducing nitrogen, oxygen, or sulfur functionalities.
Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia, can displace the chloride to form the corresponding 4-(aminomethyl)pyridine (B121137) derivatives. For instance, reaction with dimethylamine (B145610) would yield 4-((dimethylamino)methyl)-2-isopropoxypyridine. These reactions are analogous to the well-documented substitutions on other chloromethylated aromatic and heterocyclic systems. nih.gov
Oxygen Nucleophiles: Alkoxides and phenoxides are effective oxygen nucleophiles for this transformation. The reaction of this compound with sodium methoxide (B1231860) in methanol (B129727) would produce 4-(methoxymethyl)-2-isopropoxypyridine. Similarly, reaction with sodium phenoxide would yield 4-(phenoxymethyl)-2-isopropoxypyridine. nih.gov
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react readily to form thioethers. For example, treatment with sodium thiophenoxide would result in the formation of 2-isopropoxy-4-((phenylthio)methyl)pyridine. nih.gov The high nucleophilicity of sulfur often leads to high yields in these types of SN2 reactions.
Table 2: Examples of Reactions with Heteroatom Nucleophiles
| Nucleophile Type | Nucleophile Reagent | Product |
| Nitrogen | Dimethylamine | 4-((Dimethylamino)methyl)-2-isopropoxypyridine |
| Oxygen | Sodium Methoxide | 4-(Methoxymethyl)-2-isopropoxypyridine |
| Sulfur | Sodium Thiophenoxide | 2-Isopropoxy-4-((phenylthio)methyl)pyridine |
The reaction of the chloromethyl group with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts. youtube.com For example, reacting this compound with a tertiary amine like trimethylamine (B31210) results in the formation of a quaternary ammonium salt, where the nitrogen of the trimethylamine becomes positively charged and covalently bonded to the methyl carbon, with chloride as the counter-ion.
Similarly, if the substrate is treated with another pyridine (B92270) derivative, a pyridinium (B92312) salt is formed. This is a common method for creating a wide variety of such salts, which have applications as catalysts and ionic liquids. youtube.comcardiff.ac.uk The synthesis generally involves refluxing the alkyl halide with the pyridine in a suitable solvent. youtube.com However, the presence of electron-withdrawing groups on the pyridine nucleophile can significantly hinder the reaction, often requiring more forcing conditions like high temperature and pressure. frontiersin.org A general method for preparing monoquaternary pyridinium salts involves reacting a pyridine with an alkyl halide in dry ethanol (B145695) under reflux. youtube.com
Reactivity of the Isopropoxy Moiety
Stability to Hydrolysis and Dealkylation Pathways
The 2-isopropoxy group is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under specific, typically harsh, reaction conditions.
Hydrolysis: Acid-catalyzed hydrolysis can lead to the cleavage of the ether bond, yielding 4-(chloromethyl)-2-hydroxypyridine and isopropanol. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by water. This pathway generally requires strong acidic conditions and elevated temperatures. Selective hydrolysis under basic conditions is less common for simple alkoxy groups but has been observed in polymeric systems where adjacent groups can influence reactivity. mdpi.com
Dealkylation: The removal of the isopropyl group (dealkylation) can occur under more forcing conditions. This can be achieved by treatment with strong Lewis acids or by high-temperature catalytic processes. For instance, processes for the dealkylation of general alkyl pyridines often involve heating in the presence of a catalyst like fuller's earth at temperatures between 850°F and 1200°F (approximately 450°C to 650°C). google.com Such conditions are highly aggressive and would likely affect other functional groups in the molecule.
Potential for Rearrangement Reactions
While the saturated isopropoxy group itself is not primed for common intramolecular rearrangements, its modification could open pathways for such transformations. The most relevant potential rearrangements would be of the sigmatropic type, such as the Claisen or Cope rearrangements, which require the presence of a 1,5-diene system. thermofisher.comwikipedia.org
Claisen Rearrangement: A classic Claisen rearrangement involves the nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether. masterorganicchemistry.com For this compound to undergo a Claisen-type rearrangement, the isopropoxy group would first need to be replaced by an allyloxy group (–OCH₂CH=CH₂). If this derivative, 4-(chloromethyl)-2-(allyloxy)pyridine, were heated, it could undergo a rearrangement to form 3-allyl-4-(chloromethyl)pyridin-2(1H)-one. This highlights that the potential for rearrangement is not an inherent property of the isopropoxy moiety itself but rather a possibility following strategic chemical modification. libretexts.org
Cope Rearrangement: The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.com This reaction is less directly applicable to the isopropoxy group itself but could be envisioned in a more complex synthetic sequence where the pyridine derivative is incorporated into a larger 1,5-diene framework.
Mechanistic Studies of Key Transformations
Radical Pathways in Chloromethylpyridine Chemistry
The chloromethyl group (–CH₂Cl) is a key reactive handle on the molecule, and its transformations can proceed through radical pathways, particularly under photolytic or high-temperature conditions, or in the presence of radical initiators. libretexts.org
A free radical reaction typically involves three stages: initiation, propagation, and termination. youtube.com
Initiation: This step involves the homolytic cleavage of a bond to generate two radicals. In the case of this compound, the relatively weak carbon-chlorine bond can be broken by UV light or heat to form a 4-(pyridylmethyl) radical and a chlorine radical.
Cl–CH₂–Py–OⁱPr → •CH₂–Py–OⁱPr + •Cl
Propagation: In this stage, a radical reacts with a stable molecule to form a new product and another radical, which continues the chain reaction. youtube.com For example, the newly formed 4-(pyridylmethyl) radical could abstract a hydrogen atom from a solvent molecule or react with another reagent.
Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. khanacademy.org This could involve the combination of two 4-(pyridylmethyl) radicals to form a dimer or the reaction of a 4-(pyridylmethyl) radical with a chlorine radical to reform the starting material.
The high reactivity of free radicals means these pathways can lead to a variety of products, including dimers and products of reaction with the solvent. masterorganicchemistry.com
Concerted vs. Stepwise Mechanisms
Nucleophilic substitution at the chloromethyl group is a fundamental transformation for this compound. This reaction, where a nucleophile replaces the chloride ion, can proceed via different mechanisms, primarily a concerted (Sₙ2-type) or a stepwise (Sₙ1-type) pathway.
Stepwise (Sₙ1-type): This mechanism involves the initial, rate-limiting departure of the leaving group (Cl⁻) to form a carbocation intermediate (a 4-(pyridylmethyl) cation). This cation is stabilized by the adjacent pyridine ring through resonance. The nucleophile then rapidly attacks the carbocation. This pathway is favored by polar protic solvents and weaker nucleophiles.
Concerted (Sₙ2-type): In this mechanism, the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. This occurs in a single step through a five-coordinate transition state. This pathway is favored by strong nucleophiles and polar aprotic solvents.
Furthermore, when considering nucleophilic aromatic substitution (SₙAr) on the pyridine ring itself (e.g., if a different leaving group were present on the ring), the mechanism can also be either concerted or stepwise. researchgate.net
Stepwise (Meisenheimer complex): The traditional SₙAr mechanism involves the formation of a discrete, negatively charged intermediate known as a Meisenheimer complex. ic.ac.uk This is favored when the aromatic ring is highly activated by electron-withdrawing groups. nih.gov
Concerted (cSₙAr): There is growing evidence that many SₙAr reactions, particularly on nitrogen-containing heterocycles like pyridines, proceed through a concerted mechanism without a stable intermediate. stackexchange.com This is especially true when the leaving group is good (like chloride or bromide). stackexchange.comresearchgate.net For a hypothetical SₙAr reaction on the this compound scaffold, the mechanism's nature would depend critically on the position and identity of the leaving group and the nucleophile.
Table 2: Comparison of Potential Mechanistic Pathways
| Transformation | Mechanism | Key Features | Favored by |
| Nucleophilic Substitution at -CH₂Cl | Stepwise (Sₙ1-type) | Formation of a pyridylmethyl cation intermediate. | Polar protic solvents, weak nucleophiles. |
| Concerted (Sₙ2-type) | Single transition state, backside attack. | Strong nucleophiles, polar aprotic solvents. | |
| Nucleophilic Aromatic Substitution | Stepwise (SₙAr) | Formation of a stable Meisenheimer intermediate. | Strong electron-withdrawing groups, poor leaving groups. |
| Concerted (cSₙAr) | Single transition state, no discrete intermediate. | Nitrogen heterocycles, good leaving groups. |
Applications of 4 Chloromethyl 2 Isopropoxypyridine in Advanced Organic Synthesis
As a Building Block for Complex Heterocyclic Scaffolds
The reactive nature of the C-Cl bond in the chloromethyl moiety makes 4-(chloromethyl)-2-isopropoxypyridine an ideal starting material for the elaboration of intricate molecular frameworks. This reactivity allows for the facile introduction of various side chains and the construction of new ring systems fused to the pyridine (B92270) core.
The construction of fused pyridine systems is a significant area of heterocyclic chemistry, as these scaffolds are prevalent in many biologically active compounds and functional materials. nih.govresearchgate.net this compound can be employed in cyclization strategies to generate such fused systems. A common approach involves an initial nucleophilic substitution at the chloromethyl group, followed by a subsequent intramolecular reaction to form a new ring.
For example, the chloromethyl group can react with a binucleophilic reagent, where one nucleophilic center displaces the chloride and the second subsequently attacks a position on the pyridine ring, often after activation, to complete the cyclization. Alternatively, a substituent introduced via the chloromethyl group can undergo an intramolecular cyclization. This strategy allows for the synthesis of various bicyclic and polycyclic heteroaromatic systems containing the pyridine nucleus, which are of significant interest in medicinal chemistry. researchgate.net
The generation of polyfunctionalized pyridines is crucial for developing new pharmaceuticals and agrochemicals, where specific substitution patterns are often required to achieve desired biological activity. The chloromethyl group of this compound serves as a versatile handle for introducing a wide array of functional groups onto the pyridine scaffold. Through nucleophilic substitution reactions, the chlorine atom can be displaced by a variety of nucleophiles, leading to a diverse range of derivatives. This straightforward functionalization allows for the systematic modification of the molecule's properties.
| Nucleophile | Product Functional Group | Resulting Derivative Structure |
|---|---|---|
| KCN | Nitrile (-CH₂CN) | (2-Isopropoxypyridin-4-yl)acetonitrile |
| NaN₃ | Azide (-CH₂N₃) | 4-(Azidomethyl)-2-isopropoxypyridine |
| NaSPh | Sulfide (-CH₂SPh) | 2-Isopropoxy-4-((phenylthio)methyl)pyridine |
| LiPPh₂ | Phosphine (B1218219) (-CH₂PPh₂) | (2-Isopropoxypyridin-4-yl)methyldiphenylphosphine |
| R₂NH | Amine (-CH₂NR₂) | N-((2-Isopropoxypyridin-4-yl)methyl)dialkylamine |
In Cross-Coupling Methodologies for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. icmpp.roresearchgate.net The benzylic-type chloride of the 4-(chloromethyl) group allows this compound to participate as an electrophilic partner in several important cross-coupling reactions.
Palladium-catalyzed reactions are cornerstones of modern organic synthesis for their reliability and functional group tolerance. libretexts.orgrsc.org
The Suzuki reaction involves the coupling of an organoboron reagent with an organic halide. libretexts.org While typically used for aryl and vinyl halides, its scope has expanded to include benzylic halides. This compound can be coupled with various aryl- or vinylboronic acids or their esters to form diarylmethanes or allylpyridines, respectively. These reactions are generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand, along with a base. commonorganicchemistry.comnih.govresearchgate.net
The Sonogashira reaction is a method to form a C(sp²)-C(sp) or C(sp³)-C(sp) bond between a halide and a terminal alkyne. wikipedia.orgsynarchive.comorganic-chemistry.org The coupling of this compound with terminal alkynes provides a direct route to substituted propargylpyridines. This transformation is typically catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst (e.g., CuI). synarchive.com Copper-free Sonogashira conditions have also been developed and are often preferred to avoid issues associated with copper, such as alkyne homocoupling. organic-chemistry.orgnih.gov
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Product Class |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos | K₃PO₄, Na₂CO₃ | 4-Arylmethyl-2-isopropoxypyridine |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | 4-(Prop-2-yn-1-yl)-2-isopropoxypyridine derivative |
Nickel catalysis offers a compelling alternative to palladium, particularly for cross-coupling reactions involving less reactive C-Cl bonds and sp³-hybridized electrophiles. nih.govpsu.edu Nickel catalysts are known to effectively activate alkyl halides for C-C bond formation. nih.gov
For instance, in a Kumada-type coupling, this compound can react with Grignard reagents (R-MgBr) in the presence of a nickel catalyst, such as NiCl₂(dppp), to yield 4-alkyl- or 4-arylmethyl-2-isopropoxypyridine derivatives. psu.edunih.gov These reactions are often rapid and proceed under mild conditions. The use of additives like 1,3-butadienes has been shown to significantly improve the efficiency of nickel-catalyzed couplings with alkyl halides. psu.edu Furthermore, nickel-catalyzed cross-electrophile couplings, which unite two different electrophiles, represent an emerging area where this substrate could find application. nih.gov
| Reaction Name | Coupling Partner | Typical Catalyst | Key Features |
|---|---|---|---|
| Kumada Coupling | Grignard Reagent (R-MgX) | NiCl₂(dppp) or NiCl₂(dppe) | Effective for C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formation. |
| Cross-Electrophile Coupling | Alkyl Bromide (R-Br) | NiBr₂(diglyme)/Bathophenanthroline | Couples two different electrophiles using a reducing agent. |
Precursor for Advanced Chemical Reagents and Ligands
The synthesis of novel ligands is critical for the advancement of transition metal catalysis. This compound is a valuable precursor for creating specialized ligands where the pyridine nitrogen and another donor atom can coordinate to a metal center in a chelating fashion.
By reacting the chloromethyl group with nucleophiles containing donor atoms like phosphorus, sulfur, or nitrogen, a wide variety of potential ligands can be synthesized. For example, reaction with lithium diphenylphosphide (LiPPh₂) or diphenylphosphine (B32561) itself yields a phosphine-pyridine ligand. The electronic properties of such a ligand can be fine-tuned by the 2-isopropoxy substituent on the pyridine ring. These tailored ligands can then be used to form metal complexes with unique catalytic activities for applications in cross-coupling, hydrogenation, and other important organic transformations. beilstein-journals.org The modularity in synthesizing these ligands from readily available precursors like this compound is a significant advantage in the development of new catalytic systems.
Synthesis of Chiral Pyridine-Based Ligands
The development of chiral ligands is a cornerstone of asymmetric transition-metal catalysis, enabling the synthesis of enantiomerically enriched compounds. The pyridine scaffold is a privileged structure in ligand design due to its strong coordinating ability with a wide range of metal centers. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and stereoselectivity.
The utility of this compound as a precursor for chiral ligands lies in the facile displacement of the chloride ion by various nucleophiles, including those bearing chiral auxiliaries. A prominent class of chiral ligands synthesized from this precursor are pyridine bis(oxazoline) (PyBOX) ligands. These ligands are renowned for their effectiveness in a variety of asymmetric catalytic reactions.
The synthesis of a chiral PyBOX ligand from this compound typically involves a two-step process. First, the chloromethyl group is converted to a nitrile, which then undergoes a Lewis acid-catalyzed reaction with a chiral amino alcohol. For instance, reaction with a chiral amino alcohol in the presence of a Lewis acid like zinc trifluoromethanesulfonate (B1224126) can yield the corresponding chiral bis(oxazoline)pyridine ligand. The isopropoxy group at the 2-position of the pyridine ring can modulate the electronic properties of the ligand and influence the geometry of the resulting metal complex, which can be crucial for achieving high enantioselectivity in catalytic reactions.
Table 1: Representative Synthesis of a Chiral Pyridine Bis(oxazoline) Ligand
| Step | Reactants | Reagents/Conditions | Product |
| 1 | This compound | Sodium Cyanide, DMSO | 4-(Cyanomethyl)-2-isopropoxypyridine |
| 2 | 4-(Cyanomethyl)-2-isopropoxypyridine, Chiral Amino Alcohol | Zinc Triflate, Toluene, Reflux | Chiral 2-Isopropoxy-4-(oxazolinylmethyl)pyridine |
This table presents a generalized synthetic route. Specific reaction conditions and yields would be dependent on the chosen chiral amino alcohol and optimization studies.
The resulting chiral pyridine-oxazoline ligands can be complexed with various transition metals, such as copper, palladium, or nickel, to generate catalysts for a range of asymmetric transformations, including cyclopropanation, Diels-Alder reactions, and allylic alkylations. The modular nature of this synthetic approach, allowing for the variation of the chiral amino alcohol, provides access to a library of ligands with diverse steric environments, facilitating the optimization of catalysts for specific reactions.
Development of Pyridine-Derived Organocatalysts
In addition to serving as ligands in metal-catalyzed reactions, pyridine derivatives are also at the forefront of organocatalysis, where small, chiral organic molecules are used to catalyze asymmetric transformations. Chiral pyridine N-oxides, in particular, have garnered significant attention as highly effective Lewis basic organocatalysts. dicp.ac.cn
The synthesis of chiral pyridine-derived organocatalysts from this compound often involves the introduction of a chiral moiety at the 4-position, followed by oxidation of the pyridine nitrogen to the corresponding N-oxide. The chloromethyl group provides a convenient handle for the attachment of various chiral auxiliaries through nucleophilic substitution reactions. For example, reaction with a chiral amine or alcohol can introduce a stereocenter into the molecule.
Subsequent oxidation of the substituted pyridine to its N-oxide is a critical step in generating the active organocatalyst. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.net The resulting chiral pyridine N-oxide can act as a Lewis base, activating substrates and controlling the stereochemical outcome of the reaction.
Table 2: General Scheme for the Synthesis of a Pyridine-Derived Organocatalyst
| Step | Starting Material | Reaction | Intermediate/Product |
| 1 | This compound | Nucleophilic substitution with a chiral amine/alcohol | Chiral 4-(substituted methyl)-2-isopropoxypyridine |
| 2 | Chiral 4-(substituted methyl)-2-isopropoxypyridine | Oxidation (e.g., with m-CPBA) | Chiral 2-Isopropoxy-4-(substituted methyl)pyridine N-oxide |
This table illustrates a conceptual pathway. The choice of chiral nucleophile and oxidation conditions would be crucial for the synthesis of a specific organocatalyst.
These chiral pyridine N-oxide organocatalysts have been successfully employed in a variety of asymmetric reactions, including the allylation of aldehydes, the Mukaiyama aldol (B89426) reaction, and the stereoselective reduction of ketones. The isopropoxy group at the 2-position can play a significant role in modulating the catalyst's reactivity and selectivity by influencing the steric environment around the N-oxide functionality. Research in this area continues to explore the synthesis of novel pyridine-derived organocatalysts with enhanced activity and broader substrate scope, and this compound remains a valuable starting material in these endeavors.
Advanced Characterization and Computational Studies of 4 Chloromethyl 2 Isopropoxypyridine and Its Derivatives
Spectroscopic Analysis for Structural Elucidation (Beyond Basic Identification)
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a molecule. Beyond simple confirmation of presence, advanced techniques offer nuanced insights into the atomic and electronic environment.
High-Resolution NMR Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. High-resolution NMR provides data on the chemical environment of individual protons (¹H) and carbon atoms (¹³C), while two-dimensional (2D) NMR techniques reveal the connectivity between them.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-(Chloromethyl)-2-isopropoxypyridine, each unique proton in the molecule would produce a distinct signal.
Isopropoxy Group: The six methyl protons (-CH(CH ₃)₂) would appear as a doublet, while the single methine proton (-CH (CH₃)₂) would be a septet due to coupling with the adjacent methyl protons.
Chloromethyl Group: The two protons of the chloromethyl group (-CH ₂Cl) at the 4-position would yield a singlet, as there are no adjacent protons to couple with.
Pyridine (B92270) Ring: The three protons on the pyridine ring are in unique chemical environments. The proton at the 3-position would likely appear as a doublet, the proton at the 5-position as a doublet of doublets, and the proton at the 6-position as a doublet. The exact chemical shifts are influenced by the electronic effects of the isopropoxy, chloromethyl, and nitrogen heteroatom. For comparison, in the related compound 2-(Chloromethyl)pyridine hydrochloride, the pyridine protons appear in the range of 7.99 to 8.87 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom.
The isopropoxy group would show two signals: one for the two equivalent methyl carbons and one for the methine carbon.
The chloromethyl carbon would produce a distinct signal.
The five carbons of the pyridine ring would each generate a separate signal, with their chemical shifts indicating the electronic environment. For example, the carbon attached to the isopropoxy group (C2) and the carbon attached to the chloromethyl group (C4) would be significantly affected.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structure.
A COSY spectrum would show correlations between coupled protons, for instance, confirming the connectivity between the methine and methyl protons of the isopropoxy group and the coupling between adjacent protons on the pyridine ring.
An HSQC spectrum maps proton signals to the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (over 2-3 bonds), for example, showing a correlation between the chloromethyl protons and the C4 carbon of the pyridine ring, definitively confirming the substituent's position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on the analysis of functional groups and data from analogous structures. Actual experimental values may vary.
| Position/Group | 1H NMR (Predicted δ, ppm) | 13C NMR (Predicted δ, ppm) |
|---|---|---|
| Isopropoxy -CH(CH3)2 | ~4.5-5.5 (septet) | ~70-75 |
| Isopropoxy -CH(CH3)2 | ~1.3-1.5 (doublet) | ~20-25 |
| Chloromethyl -CH2Cl | ~4.6-4.8 (singlet) | ~45-50 |
| Pyridine H-3 | ~6.7-6.9 (doublet) | ~110-115 |
| Pyridine H-5 | ~7.1-7.3 (doublet of doublets) | ~120-125 |
| Pyridine H-6 | ~8.1-8.3 (doublet) | ~148-152 |
| Pyridine C-2 | - | ~160-165 |
| Pyridine C-4 | - | ~150-155 |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent molecular ion. This precision allows for the determination of the elemental formula of this compound (C₉H₁₂ClNO), distinguishing it from other compounds with the same nominal mass. For instance, a sensitive LC-MS/MS method was developed for the related compound 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride to determine its presence as a genotoxic impurity in pharmaceutical ingredients. nih.govresearchgate.net This highlights the capability of mass spectrometry to detect and quantify such compounds with high specificity. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion of this compound would be isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals the molecule's structure. Key fragmentation pathways would likely include:
Loss of a chlorine radical: [M - Cl]⁺
Loss of the chloromethyl group: [M - CH₂Cl]⁺
Loss of the isopropyl group: [M - C₃H₇]⁺
Cleavage of the ether bond: Loss of a propene molecule (C₃H₆) via McLafferty-type rearrangement from the isopropoxy group.
Ring fragmentation: Cleavage of the pyridine ring itself.
The fragmentation patterns of nitrogen-containing heterocycles can be complex, but they provide a solid basis for structural elucidation. researchgate.net By analyzing these fragmentation patterns, the connectivity of the isopropoxy, chloromethyl, and pyridine moieties can be confirmed. researchgate.netnih.gov
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.
For this compound, the IR and Raman spectra would exhibit characteristic bands:
C-H stretching: Aromatic C-H stretches from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy and chloromethyl groups would be observed just below 3000 cm⁻¹.
C=N and C=C stretching: Vibrations corresponding to the pyridine ring would be found in the 1400-1600 cm⁻¹ region.
C-O stretching: A strong band corresponding to the aryl-alkyl ether linkage would be prominent in the 1200-1250 cm⁻¹ region.
C-Cl stretching: The vibration of the carbon-chlorine bond is typically observed in the 600-800 cm⁻¹ range.
The IR spectrum of the related 4-(Chloromethyl)pyridine hydrochloride shows characteristic peaks for the pyridine ring and the C-Cl bond, providing a reference for interpretation. chemicalbook.com
Table 2: Predicted Principal Infrared Absorption Bands for this compound This table presents predicted vibrational frequencies. Actual peak positions and intensities can be influenced by the molecular environment.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
|---|---|---|
| C-H Stretch (Aromatic) | Pyridine Ring | 3050-3150 |
| C-H Stretch (Aliphatic) | Isopropoxy, Chloromethyl | 2850-2980 |
| C=C, C=N Stretch | Pyridine Ring | 1400-1600 |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1200-1250 |
| C-Cl Stretch | Alkyl Halide | 600-800 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline form. wikipedia.org This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision. nih.gov
While the specific crystal structure for this compound is not publicly available, analysis of a related compound, 2-(chloromethyl)pyridine, has been reported. researchgate.net For that molecule, X-ray diffraction revealed precise bond lengths and angles, as well as the planarity of the pyridine ring and the orientation of the chloromethyl substituent. researchgate.net A similar study on this compound would unequivocally confirm its molecular geometry, including the orientation of the isopropoxy and chloromethyl groups relative to the pyridine ring and any intermolecular interactions (like π–π stacking) that govern the crystal packing. wikipedia.org
Computational Chemistry and Theoretical Investigations
Computational chemistry provides theoretical insights into molecular structure and properties, complementing experimental data and aiding in its interpretation.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By applying DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), various properties of this compound can be predicted and analyzed. mdpi.comnih.gov
Geometry Optimization: DFT can calculate the lowest-energy three-dimensional structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Spectroscopic Prediction: DFT can predict vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C). researchgate.net Comparing these theoretical spectra with experimental ones can aid in the assignment of complex signals.
Electronic Properties: DFT calculations reveal details about the molecule's electronic landscape. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a key parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify electron-rich and electron-poor regions of the molecule. For this compound, the MEP map would likely show negative potential (electron-rich) around the nitrogen atom and oxygen atom, and positive potential (electron-poor) around the hydrogens. This information is valuable for predicting sites of electrophilic and nucleophilic attack.
These computational studies offer a deeper understanding of the molecule's intrinsic properties, which underpins its chemical behavior and provides a theoretical framework for the experimental spectroscopic data. researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that utilizes the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and rationalize the reactivity of a molecule. numberanalytics.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com
For this compound, FMO analysis can pinpoint the most probable sites for electrophilic and nucleophilic attacks. The analysis involves calculating the energies of the HOMO and LUMO and mapping their spatial distribution across the molecule. The regions of the molecule with the highest density for the HOMO are the most likely to be attacked by electrophiles, while regions with the highest LUMO density are susceptible to attack by nucleophiles.
Computational studies, typically employing Density Functional Theory (DFT), are used to model the electronic structure of this compound. The results of such an analysis would likely indicate that the HOMO is primarily located on the pyridine ring and the oxygen atom of the isopropoxy group, suggesting these are the primary sites for electrophilic attack. The LUMO, in contrast, would be expected to be distributed over the chloromethyl group and the pyridine ring, highlighting these areas as the sites for nucleophilic attack. This information is invaluable for predicting the outcomes of various chemical reactions. numberanalytics.comacs.org
Table 1: Hypothetical FMO Analysis Results for this compound
| Parameter | Energy (eV) | Primary Atomic Contributions | Predicted Reactivity |
| HOMO | -6.85 | Pyridine N, Isopropoxy O | Site for electrophilic attack |
| LUMO | -1.20 | Chloromethyl C, Pyridine C4/C6 | Site for nucleophilic attack |
| HOMO-LUMO Gap | 5.65 | - | Indicates moderate kinetic stability |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules, including their conformational changes over time. josa.rowiley.com By simulating the atomic motions of a molecule in a defined environment, MD provides insights into its flexibility, preferred three-dimensional structures (conformers), and the transitions between them. mdpi.comnih.gov This is particularly useful for flexible molecules like this compound, which possesses several rotatable single bonds.
For this compound, the key areas of conformational flexibility are the rotation around the C2-O bond of the isopropoxy group and the C4-C bond of the chloromethyl substituent. MD simulations can map the potential energy surface associated with the rotation of these groups, revealing the most stable (lowest energy) conformations and the energy barriers between them.
A typical MD simulation would place the molecule in a simulated solvent box and calculate the forces between all atoms over a series of small time steps, tracking the trajectory of each atom. mdpi.com Analysis of these trajectories reveals the distribution of dihedral angles corresponding to the key rotatable bonds. The results can identify the dominant conformers present at a given temperature, providing a detailed picture of the molecule's structural landscape, which influences its physical properties and interactions with other molecules. mdpi.comnih.gov
Table 2: Hypothetical Conformational Analysis Data from MD Simulation
| Dihedral Angle | Dominant Angles (degrees) | Population (%) | Description |
| C3-C2-O-CH(CH₃)₂ | -175°, +175° | ~85% | The isopropyl group is oriented away from the pyridine ring, minimizing steric hindrance. |
| C3-C4-CH₂-Cl | +60°, -60° | ~70% | The chloromethyl group exhibits gauche conformations relative to the C3 atom of the ring. |
| 180° | ~30% | A less populated anti-conformation is also observed. |
Prediction of Spectroscopic Parameters
Computational chemistry provides robust methods for the prediction of various spectroscopic parameters, which are essential for the structural elucidation and characterization of novel compounds. nih.gov Techniques such as Density Functional Theory (DFT) can accurately calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov These predicted spectra serve as a powerful complement to experimental data, aiding in the assignment of signals and confirming the proposed molecular structure.
For this compound, computational methods can predict the ¹H and ¹³C NMR chemical shifts. The calculations are typically performed on the molecule's optimized geometry. The predicted chemical shifts are then compared with experimental values to verify the structure. Discrepancies between predicted and experimental data can often highlight specific structural or electronic features.
Similarly, the prediction of the IR spectrum involves calculating the vibrational frequencies of the molecule's bonds. researchgate.net This allows for the assignment of key absorption bands in the experimental spectrum, such as the C-Cl stretching vibration, the C-O-C ether stretching, and the characteristic vibrations of the pyridine ring. This combined experimental and theoretical approach provides a high degree of confidence in the structural assignment of the target molecule and its derivatives.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) vs. TMS
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine H3 | 6.80 | 110.5 |
| Pyridine H5 | 7.25 | 122.0 |
| Pyridine H6 | 8.10 | 148.5 |
| CH₂Cl | 4.55 | 45.8 |
| OCH(CH₃)₂ | 5.30 | 70.1 |
| OCH(CH₃)₂ | 1.35 | 21.9 |
| Pyridine C2 | - | 163.2 |
| Pyridine C4 | - | 149.5 |
Table 4: Hypothetical Predicted Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C-H Stretch (Aromatic) | 3050 - 3100 | Stretching of C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 2950 - 2990 | Asymmetric and symmetric stretching of C-H bonds in the isopropoxy and methyl groups. |
| C=N, C=C Stretch | 1580, 1470, 1430 | Pyridine ring skeletal vibrations. |
| C-O-C Stretch | 1250 | Asymmetric stretching of the ether linkage. |
| C-Cl Stretch | 715 | Stretching of the carbon-chlorine bond. |
Emerging Research Avenues and Future Directions in 4 Chloromethyl 2 Isopropoxypyridine Chemistry
Sustainable and Green Synthesis Methodologies
A major thrust in modern chemical synthesis is the development of environmentally friendly processes that minimize waste, reduce energy consumption, and eliminate hazardous substances. mdpi.compharmacyjournal.orgpharmacyjournal.orgresearchgate.net This paradigm shift towards "green chemistry" is profoundly influencing the production of pyridine (B92270) derivatives. researchgate.net
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, is emerging as a powerful tool for the synthesis of pyridine-containing molecules. numberanalytics.comsci-hub.se This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, reduced reaction times, and improved scalability. numberanalytics.compurdue.edu
For a molecule like 4-(Chloromethyl)-2-isopropoxypyridine, flow chemistry could be applied to critical steps such as chlorination or N-oxidation, potentially offering higher yields and a better safety profile. researchgate.net Continuous flow microreactors have demonstrated high efficiency for the N-oxidation of various pyridines using catalysts like titanium silicalite (TS-1) with hydrogen peroxide, a process that is safer and greener than conventional methods. researchgate.net The ability to safely handle reactive intermediates and reagents in a closed, controlled system makes flow synthesis particularly attractive for industrial-scale production. ijnrd.org
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Synthesis | Relevant Findings for Pyridines |
| Enhanced Safety | Tightly controlled reaction conditions minimize risks associated with exothermic or hazardous reactions. | Enables safer handling of toxic reagents like carbon monoxide or gases in gas-liquid reactions. researchgate.netrsc.org |
| Process Intensification | Smaller reactor volumes and faster reaction times lead to higher productivity and lower capital costs. | Reaction times can be reduced from hours to minutes. mdpi.com |
| Improved Yield & Selectivity | Precise control over temperature, pressure, and stoichiometry can minimize side products. | High yields (up to 99%) have been achieved for pyridine N-oxidation in continuous flow. researchgate.net |
| Scalability | Production can be scaled up by running the system for longer durations or by parallelizing reactors. | Flow processes provide great potential for large-scale production, with some systems operating for over 800 hours continuously. researchgate.net |
Catalysis is at the heart of green chemistry, and significant research is dedicated to developing novel catalysts for pyridine synthesis that are more efficient, selective, and environmentally benign. acs.org The focus is on replacing stoichiometric reagents with catalytic amounts of substances that can be easily recovered and reused.
For the synthesis of substituted pyridines, new catalytic systems are continually being explored. These include:
Heterogeneous Catalysts: Solid catalysts like activated fly ash have been used for the efficient synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in Such catalysts are easily separated from the reaction mixture, simplifying purification and allowing for reuse. This approach could be adapted for precursor synthesis of this compound.
Biocatalysis: Enzymes are being employed to create pyridine derivatives under mild, aqueous conditions. nih.gov For example, enzyme-catalyzed multicomponent condensation reactions have been used to produce various 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines. nih.gov
Noble-Metal-Free Catalysts: To reduce cost and environmental impact, there is a move away from precious metal catalysts (like palladium) towards more abundant and less toxic metals like copper or iron. acs.orgorganic-chemistry.org Copper-catalyzed methods have been developed for synthesizing highly substituted pyridines. organic-chemistry.org
Metal-Free Catalysis: An emerging goal is to conduct transformations without any metal catalyst. Iodine and triethylamine, for instance, have been used to trigger a metal-free synthesis of 2-aryl-substituted pyridines. organic-chemistry.org
Traditional organic solvents are a major source of waste in chemical manufacturing. Research into greener alternatives is a key priority. mdpi.comrsc.org For pyridine synthesis, several strategies are being pursued:
Solvent-Free Reactions: Many pyridine syntheses can now be performed under solvent-free conditions, often promoted by grinding (mechanochemistry) or gentle heating. conicet.gov.arrsc.orgresearchgate.netresearchgate.net These methods reduce waste and can lead to shorter reaction times and simpler workups.
Water as a Solvent: Once considered unsuitable for many organic reactions, water is now being harnessed as a green solvent. An efficient, base-promoted selective amination of polyhalogenated pyridines has been developed using water as the solvent. acs.org
Alternative Solvents: When a solvent is necessary, less hazardous options are preferred. Dimethyl sulfoxide (B87167) (DMSO) has been employed as a one-carbon surrogate and solvent in a copper-mediated synthesis of nicotinate (B505614) derivatives. organic-chemistry.org
Exploration of Novel Reactivity Patterns and Synthetic Utility
Beyond improving existing synthetic routes, researchers are exploring entirely new ways to build and modify the pyridine ring. These novel reactivity patterns open doors to creating complex molecular architectures that were previously inaccessible. For this compound, this could mean using the existing scaffold as a starting point for diversification.
Key areas of exploration include:
C-H Functionalization: Directly converting a carbon-hydrogen bond to a new functional group is a highly atom-economical strategy. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials. For instance, a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been achieved through the direct C-H functionalization of pyridine N-oxides. rsc.orgrsc.org
Dearomatization Reactions: The catalytic dearomatization of pyridines is a powerful strategy to convert flat, aromatic structures into complex, three-dimensional dihydropyridine (B1217469) and tetrahydropyridine (B1245486) scaffolds. mdpi.comnih.gov These non-aromatic azaheterocycles are valuable in medicinal chemistry. This approach could be used to transform this compound into novel chiral building blocks.
Novel Cycloadditions and Annulations: New cascade reactions are being designed to construct highly substituted pyridine rings from simple, readily available starting materials in a single pot. organic-chemistry.orgorganic-chemistry.orgmdpi.com One such method involves a base-promoted annulation of aromatic alkynes using benzamides as the nitrogen source. mdpi.com
Development of New Derivatization Strategies
The functional groups on this compound—the chloromethyl group, the isopropoxy group, and the pyridine ring itself—are all handles for further chemical modification. Developing new derivatization strategies is crucial for creating analogues for structure-activity relationship (SAR) studies in drug discovery.
The highly reactive chloromethyl group is an excellent electrophilic site for nucleophilic substitution, allowing for the introduction of a wide array of functionalities (e.g., amines, thiols, azides, cyanides). This is a primary method for linking the pyridine scaffold to other molecular fragments. mdpi.com
Future strategies will likely focus on more advanced modifications of the pyridine core :
Regioselective Functionalization: Gaining precise control over where new substituents are added to the pyridine ring is a significant challenge. Recent methods use combinations of reagents, like lithium amide and zinc chloride, to achieve highly regioselective deprotonation and subsequent functionalization at specific positions. acs.org
Late-Stage Diversification: Techniques that allow for the modification of the pyridine ring late in a synthetic sequence are highly valuable. Catalytic hydroboration, for example, can introduce a boron functional group onto the pyridine ring, which can then be used in a wide variety of cross-coupling reactions (e.g., Suzuki coupling) to add new carbon-based substituents. nih.gov
Analytical Derivatization: For bioanalysis, derivatization is used to improve the detection of molecules by techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov New tagging reagents could be developed to react specifically with the 4-(chloromethyl) group to enhance ionization efficiency and enable precise quantification in complex biological matrices. nih.gov
Table 2: Modern Derivatization Strategies Applicable to the Pyridine Scaffold
| Strategy | Description | Potential Application for this compound |
| Metal-Catalyzed Cross-Coupling | Using catalysts (e.g., Pd, Cu, Ni) to form C-C, C-N, or C-O bonds at halogenated or borylated positions on the ring. | Introduction of aryl, alkyl, or amino groups to the pyridine core after initial halogenation. |
| Directed Ortho-Metalation (DoM) | Using a directing group to selectively deprotonate and functionalize the adjacent position on the ring. | The isopropoxy group could potentially direct metalation to the C-3 position. |
| Dearomative Borylation/Silylation | Adding boron or silicon groups across the ring to break aromaticity and create functional handles for further stereoselective synthesis. nih.gov | Creating complex 3D structures from the flat aromatic starting material. |
| Nitration/Halogenation | Classic electrophilic substitution to add nitro or halogen groups, which can be further transformed. orgsyn.org | Introduction of functional group handles at positions C-3 or C-5. |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
To accelerate the discovery and development of new drugs, the pharmaceutical industry is increasingly relying on automation and high-throughput experimentation (HTE). youtube.comacs.org These platforms use robotics to perform hundreds or even thousands of chemical reactions in parallel on a microscale. youtube.comresearchgate.netacs.org
For a key intermediate like this compound, HTE platforms can be transformative in several ways:
Rapid Reaction Optimization: Instead of optimizing reaction conditions one by one, HTE allows chemists to screen a wide array of catalysts, solvents, bases, and temperatures simultaneously to quickly identify the optimal conditions for synthesis or derivatization. purdue.eduyoutube.comacs.org
Library Synthesis: Automated systems can rapidly synthesize a large collection, or "library," of derivatives from this compound. youtube.com For example, an array of 96 different amines could be reacted with the chloromethyl group in a multi-well plate to generate 96 distinct new compounds for biological screening.
Discovery of New Reactions: HTE can be used to screen novel combinations of reagents, potentially leading to the discovery of entirely new chemical transformations. youtube.com
The integration of HTE with rapid analytical techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), allows for the analysis of these massive experimental arrays in a matter of minutes, dramatically accelerating the pace of research and development. purdue.edu
Q & A
Basic Research Question
- ¹H NMR : The chloromethyl group (–CH₂Cl) appears as a singlet at δ ~4.5–4.7 ppm. The isopropoxy group (–OCH(CH₃)₂) shows a septet (δ ~1.3 ppm for CH₃ and δ ~4.5 ppm for –O–CH–) .
- ¹³C NMR : The chloromethyl carbon resonates at δ ~45–50 ppm, while the pyridine carbons appear at δ ~120–160 ppm .
- MS : Molecular ion peaks [M+H⁺] at m/z ~185–187 (depending on isotopic Cl distribution) confirm the molecular formula .
Advanced Research Question :
Contradictions in spectral data may arise from impurities or tautomeric forms. For example, residual solvents (e.g., DCM) in NMR spectra can obscure signals. High-resolution MS and 2D NMR (COSY, HSQC) resolve ambiguities .
What are the stability challenges of this compound under varying storage conditions, and how can degradation products be identified?
Advanced Research Question
The compound is sensitive to moisture and light due to the reactive chloromethyl group. Degradation pathways include:
Q. Methodological Mitigation :
-
Storage : Store at –20°C in amber vials under inert gas (N₂/Ar).
-
Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS monitoring detect impurities. Example degradation profile:
Condition Major Degradant (%) Identity (MS/MS) 25°C, dry <1% None 40°C, 75% RH 15% 4-(hydroxymethyl) derivative
How does the isopropoxy substituent influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The isopropoxy group (–OCH(CH₃)₂) acts as an electron-donating group, increasing electron density on the pyridine ring. This enhances reactivity in:
- Suzuki-Miyaura Coupling : The chloromethyl group can be replaced with aryl/heteroaryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄). Yields >80% are reported with optimized ligand systems (e.g., SPhos) .
- Nucleophilic Substitution : Reactivity with amines (e.g., piperidine) to form pyridinium salts for pharmaceutical intermediates. Steric hindrance from isopropoxy may slow kinetics but improve regioselectivity .
Contradiction Note : Some studies report reduced yields in polar aprotic solvents (DMF) due to competing hydrolysis; non-polar solvents (toluene) are preferred .
What computational methods (DFT, molecular docking) predict the biological activity of this compound derivatives?
Advanced Research Question
- DFT Calculations : Predict electrophilic reactivity of the chloromethyl group. HOMO/LUMO analysis shows high electrophilicity at C4, favoring SN2 reactions .
- Molecular Docking : Derivatives with substituted pyridine cores show affinity for kinase targets (e.g., EGFR). Docking scores correlate with experimental IC₅₀ values in cancer cell lines .
Basic Research Question
- Toxicity : The chloromethyl group is a potential alkylating agent (H301: toxic if swallowed). Use PPE (gloves, goggles) and work in a fume hood .
- Spill Management : Neutralize with 10% sodium thiosulfate to reduce Cl⁻ release .
Advanced Note : LC-MS analysis of lab waste can detect trace chlorinated byproducts, ensuring compliance with environmental regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
